2-benzylsulfanyl-N-methylbenzamide
Overview
Description
2-benzylsulfanyl-N-methylbenzamide is an organic compound with the molecular formula C15H15NOS and a molecular weight of 257.35 g/mol . It is a derivative of benzamide, featuring a benzylsulfanyl group attached to the benzene ring and an N-methyl group on the amide nitrogen.
Preparation Methods
The synthesis of 2-benzylsulfanyl-N-methylbenzamide typically involves the reaction of N-methylbenzamide with benzyl mercaptan under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the benzylsulfanyl group onto the benzamide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-benzylsulfanyl-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group, typically using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydride). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-benzylsulfanyl-N-methylbenzamide has various applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, facilitating the creation of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or protein interactions due to its structural features.
Medicine: Research into potential therapeutic applications, such as drug development, may involve this compound.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-benzylsulfanyl-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfanyl group may play a role in binding to these targets, while the N-methyl group can influence the compound’s overall stability and reactivity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-benzylsulfanyl-N-methylbenzamide can be compared with other benzamide derivatives, such as:
N-methylbenzamide: Lacks the benzylsulfanyl group, making it less reactive in certain chemical reactions.
2-benzylsulfanylbenzamide: Similar structure but without the N-methyl group, which can affect its stability and reactivity.
Benzylsulfanylbenzamide: Another related compound with different substitution patterns on the benzene ring.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-benzylsulfanyl-N-methylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS/c1-16-15(17)13-9-5-6-10-14(13)18-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXYBVGACZXZMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1SCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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